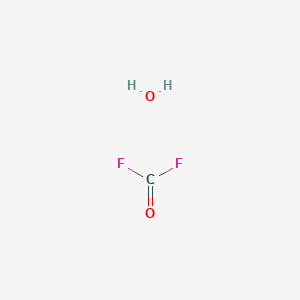![molecular formula C18H20OSe B14244693 ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene CAS No. 378798-47-1](/img/structure/B14244693.png)
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene typically involves the reaction of 3-phenyl-2-[(prop-2-en-1-yl)oxy]propanol with a selenium-containing reagent. One common method is the use of diphenyl diselenide in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle selenium compounds, which can be toxic.
Chemical Reactions Analysis
Types of Reactions
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene can be used as a precursor for the synthesis of more complex organoselenium compounds. It can also serve as a reagent in the formation of carbon-selenium bonds.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to the biological activity of selenium-containing compounds. It may be investigated for its antioxidant properties and potential use in the treatment of diseases related to oxidative stress.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials that require the incorporation of selenium atoms.
Mechanism of Action
The mechanism by which ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene exerts its effects is primarily through the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular thiols, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Diphenyl diselenide
- Selenocysteine
- Selenomethionine
Uniqueness
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene is unique due to its specific structure, which combines a selenium atom with a prop-2-en-1-yl group and a benzene ring. This structure imparts distinct chemical properties and reactivity compared to other organoselenium compounds.
Properties
CAS No. |
378798-47-1 |
|---|---|
Molecular Formula |
C18H20OSe |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
(3-phenyl-2-prop-2-enoxypropyl)selanylbenzene |
InChI |
InChI=1S/C18H20OSe/c1-2-13-19-17(14-16-9-5-3-6-10-16)15-20-18-11-7-4-8-12-18/h2-12,17H,1,13-15H2 |
InChI Key |
HECHFSLNKKGHIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(CC1=CC=CC=C1)C[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)
![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
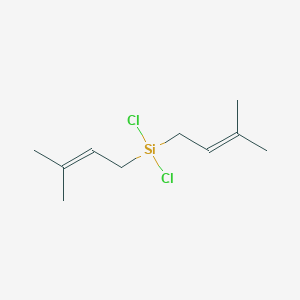
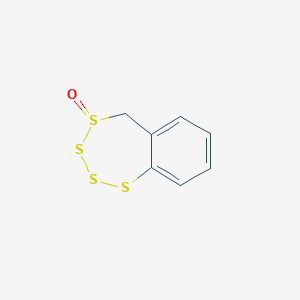
![1,2-Propanediamine, 2-methyl-N1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14244636.png)
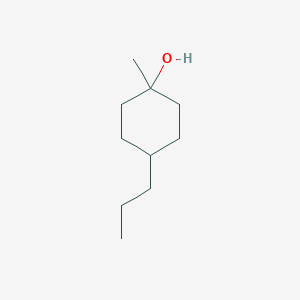
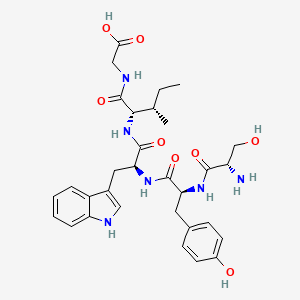
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
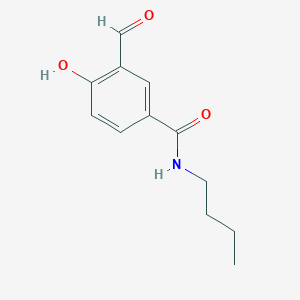


![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
![1,4-bis(chloromethyl)-2,5-bis[(2S)-2-methylbutoxy]benzene](/img/structure/B14244691.png)
